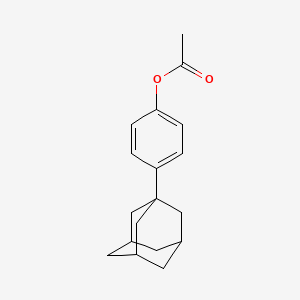

4-(1-Adamantyl)phenyl acetate

Overview

Description

Synthesis Analysis

The synthesis of derivatives related to 4-(1-Adamantyl)phenyl acetate involves innovative approaches, such as the transition metal ion catalyzed oxidation of 4-(1-adamantyl)toluene, leading to the efficient production of 4-(1-adamantyl)benzoic acid and its amino acid derivatives. These processes highlight the versatility and potential utility of adamantyl derivatives in creating novel compounds with enhanced pharmacokinetic and pharmacodynamic parameters (Krasnikov et al., 2004).

Molecular Structure Analysis

Adamantane derivatives exhibit fascinating molecular structures, with modifications such as fluorine substitution altering crystal packing and intermolecular interactions. A detailed structural analysis, including DFT, QTAIM, and X-ray diffraction studies, sheds light on the intricate molecular geometries and stability of these compounds. The introduction of fluorine, for instance, significantly reduces intermolecular H⋯H contacts, emphasizing the influence of substituents on the molecular architecture of adamantane derivatives (Al-Wahaibi et al., 2018).

Chemical Reactions and Properties

Adamantane derivatives undergo various chemical reactions, leading to a wide range of functionalized compounds. For example, the self-acylation of 1-adamantylacetic acid in trifluoroacetic anhydride medium offers a route to novel acetoacetic acid derivatives, showcasing the reactivity and potential for diverse chemical transformations of adamantane-based compounds (Kovalev et al., 2010).

Physical Properties Analysis

The adamantane core imparts unique physical properties to its derivatives, such as high thermal stability and distinctive crystalline structures. The study of these materials, especially those designed for advanced applications like AFM, reveals how the adamantane structure contributes to the robustness and utility of these compounds in various technological and scientific domains (Li et al., 2003).

Chemical Properties Analysis

The chemical properties of this compound derivatives, such as reactivity towards different chemical agents and stability under various conditions, are crucial for their application in material science and pharmaceuticals. The synthesis and characterization of these compounds provide insights into their potential applications, driven by their unique chemical behaviors and interactions (Prachayasittikul et al., 1991).

Scientific Research Applications

Cholinesterase Inhibitory Activities

Adamantyl-based compounds like 4-(1-Adamantyl)phenyl acetate are significant in clinical treatments for type 2 diabetes and possess antiviral abilities. They demonstrate inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), critical for Alzheimer's disease treatment. A particular study highlighted their AChE inhibition effectiveness, with compound variants showing strong inhibition effects, suggesting their potential in pharmaceutical applications targeting cholinesterase enzymes (Kwong et al., 2017).

Molecular Docking Studies

Molecular docking studies of adamantyl-based compounds reveal their binding tendencies with target proteins through hydrogen bonds and halogen interactions. This insight is significant for designing drugs that interact with proteins at specific sites (Kwong et al., 2017).

Synthesis and Bioactivity

Studies on adamantyl-based compounds like this compound include the synthesis of amino acid derivatives and their potential as intermediates in developing therapeutically active peptidomimetics. These derivatives could help design drugs with improved pharmacokinetic and pharmacodynamic parameters (Krasnikov et al., 2004).

Antileishmanial Activity

Adamantyl-based phenyl sulfonyl acetamides have shown promising antileishmanial activity against Leishmania amazonensis, both in vitro and in vivo, suggesting their potential as antileishmanial agents (Santos et al., 2020).

Safety and Hazards

Mechanism of Action

Target of Action

Adamantane derivatives, which include 4-(1-adamantyl)phenyl acetate, have diverse applications in medicinal chemistry, catalyst development, and nanomaterials . They are known for their unique structural, biological, and stimulus-responsive properties .

Mode of Action

The synthesis of substituted adamantanes and higher diamondoids, which include this compound, is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .

Biochemical Pathways

It is known that adamantane derivatives can be utilized as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

Result of Action

The high reactivity of adamantane derivatives offers extensive opportunities for their utilization in various applications .

Action Environment

The unique stability and reactivity of adamantane derivatives suggest that they may exhibit robust performance under various conditions .

properties

IUPAC Name |

[4-(1-adamantyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O2/c1-12(19)20-17-4-2-16(3-5-17)18-9-13-6-14(10-18)8-15(7-13)11-18/h2-5,13-15H,6-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARCROJYJJMBGNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50296810 | |

| Record name | 4-(1-Adamantyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50296810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63013-56-9 | |

| Record name | Phenol, 4-tricyclo[3.3.1.13,7]dec-1-yl-, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63013-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 111652 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063013569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC111652 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111652 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(1-Adamantyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50296810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(8R,9S,13S,14S,17S)-3-amino-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B1266900.png)

![Methyl bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1266911.png)